molecular formula C₂₄H₂₄BrNO B016058 trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene CAS No. 19118-19-5

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

Cat. No. B016058
CAS RN: 19118-19-5
M. Wt: 422.4 g/mol
InChI Key: IAJYQHATSIOBSH-WCWDXBQESA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as trans-4-Bromo-1,2-Diphenylethylene, has been demonstrated using 4-Bromobenzaldehyde as a raw material in a two-step reaction process. The optimized conditions involve mild reaction conditions, making the process suitable for industrial production due to its controlled nature and economic feasibility (Wang Yu-huan, 2010).

Molecular Structure Analysis

The molecular structure and characteristics of compounds similar in structure, such as {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, reveal a high solubility in water and polar solvents, attributed to their structural configuration. These findings are crucial for understanding the behavior of our compound in various solvents (G. Koten et al., 1978).

Chemical Reactions and Properties

Studies on related molecules have shown diverse chemical reactions and properties, such as the efficient photochemical reaction of cis-trans isomerization, demonstrating the influence of molecular structure on reactivity and the potential for application in various chemical processes (Małgorzata Bayda et al., 2008).

Physical Properties Analysis

The physical properties of compounds with similar structures, such as fluorescence enhancement upon N-phenyl substitution, highlight the importance of structural elements in determining physical characteristics like fluorescence quantum yields. This phenomenon, known as the "amino conjugation effect," significantly impacts the photophysical properties (Jye‐Shane Yang et al., 2002).

Chemical Properties Analysis

Explorations into the chemical properties of analogous compounds have revealed complex interactions and transformations, such as the dimerization and ring contraction reactions observed in silabicyclohexane derivatives. These studies provide insight into the reactivity and stability of the compound (Y. Park et al., 1991).

Scientific Research Applications

Potential Applications in Material Science

Research on polybrominated diphenyl ethers (PBDEs) and their derivatives, including methoxylated variants, focuses on their use as flame retardants in various materials. The electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of these compounds offer insights into their stability and reactivity, which are critical for their application in enhancing material safety (Hites, 2008). Similarly, novel brominated flame retardants (NBFRs) have been investigated for their occurrence in indoor environments, consumer goods, and food, underscoring their widespread use and the need for continuous monitoring of their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Medical and Pharmaceutical Research

Tamoxifen, a compound with a similar ethoxyphenyl structure, has been extensively studied for its therapeutic potential, particularly in the treatment of estrogen receptor-positive breast cancer. Its derivatives, including tamoxifen metabolites like 4-hydroxy tamoxifen, N-desmethyl tamoxifen, and endoxifen, have facilitated a deeper understanding of the drug's mechanisms of action and led to the development of novel derivatives for various therapeutic targets (Shagufta & Ahmad, 2018).

Environmental Implications and Toxicology

The environmental fate and toxicological impacts of brominated flame retardants, including PBDEs, have been extensively reviewed. These studies highlight the persistence of such compounds in the environment, their bioaccumulation potential, and their endocrine-disrupting effects, raising concerns about their widespread use and the necessity for alternatives with lower environmental impacts (Wu et al., 2020).

properties

IUPAC Name

2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYQHATSIOBSH-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

CAS RN

19118-19-5
Record name Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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